N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Regioisomerism Tetrahydroquinoline SAR Medicinal Chemistry

This 1-benzoyl-6-butanamido-tetrahydroquinoline is a regiospecifically defined scaffold (6-yl, not 7-yl) with zero Lipinski violations, ACD/LogP 3.04, and PSA 49 Ų—engineered for passive membrane diffusion in cell-based assays. The 1-benzoyl group serves as both a protecting group and lipophilicity modulator, enabling direct SAR comparison against non-benzoylated or N-Boc/Cbz analogs. Supplied at ≥95% purity for direct HTS integration without pre-purification. Ideal for parallel amide library synthesis where the butanamide side chain enables systematic functionalization. Insist on the 6-yl regioisomer to ensure reproducible, interpretable screening results.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 371123-79-4
Cat. No. B2944792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
CAS371123-79-4
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c1-2-7-19(23)21-17-11-12-18-16(14-17)10-6-13-22(18)20(24)15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23)
InChIKeyWEMOBKWXWYYAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 371123-79-4): A Defined 1-Benzoyl-6-Amidotetrahydroquinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 371123-79-4, molecular formula C₂₀H₂₂N₂O₂, molecular weight 322.40) is a synthetic tetrahydroquinoline derivative characterized by a 1-benzoyl substitution on the tetrahydroquinoline nitrogen and a butanamide moiety at the 6-position . It serves as a well-defined scaffold within the broader tetrahydroquinoline class, with predicted physicochemical properties including an ACD/LogP of 3.04, polar surface area of 49 Ų, and zero Lipinski rule-of-five violations, consistent with drug-like chemical space .

Procurement-Specific Differentiation: Why Substituting N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide with Regioisomers, Non-Benzoylated Analogs, or Shorter-Chain Amides Compromises Experimental Reproducibility


Tetrahydroquinoline derivatives are not interchangeable due to distinct structure-activity relationships (SAR) governed by substitution position and N-protection status. The 1-benzoyl group functions as both a protecting group and a modulator of lipophilicity and receptor binding orientation, while the 6-position versus 5- or 7-position substitution alters the spatial presentation of the butanamide moiety to biological targets . Regioisomers such as the 7-yl butanamide variant may exhibit different target engagement profiles, and non-benzoylated analogs like N-(1,2,3,4-tetrahydroquinolin-6-yl)butanamide lack the steric and electronic contributions of the benzoyl group that influence permeability and metabolic stability . The quantitative evidence below substantiates why procurement decisions must be guided by these specific structural features.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 371123-79-4) Relative to Closest Analogs


Positional Isomerism: 6-yl versus 7-yl Substitution Governs Differential Binding Orientation and Putative Target Engagement

The 6-yl substitution pattern in the target compound positions the butanamide moiety at a distinct angle relative to the benzoyl-protected tetrahydroquinoline core compared to the 7-yl isomer (CAS 1040661-09-3). This positional difference alters the spatial presentation of the hydrogen-bond donor/acceptor amide group to biological targets . The target compound (6-yl) has a predicted polar surface area (PSA) of 49 Ų , whereas the 7-yl isomer, while sharing the same molecular formula, presents a different three-dimensional pharmacophore that may result in differential receptor binding or enzyme inhibition profiles .

Regioisomerism Tetrahydroquinoline SAR Medicinal Chemistry

Physicochemical Differentiation: 1-Benzoyl Protection Confers Increased Lipophilicity and Predicted Permeability Relative to Non-Benzoylated Analogs

The 1-benzoyl group in the target compound serves as a protecting group and lipophilicity modulator. Comparative analysis with the non-benzoylated analog N-(1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS not specified; molecular formula C₁₃H₁₈N₂O, MW 218.29 g/mol) reveals substantial differences in physicochemical properties . The target compound has a predicted ACD/LogP of 3.04 and a polar surface area of 49 Ų . The non-benzoylated analog, lacking the aromatic benzoyl substituent, is expected to exhibit significantly lower LogP (estimated <2.0) and reduced membrane permeability. Additionally, the target compound has a predicted ACD/LogD (pH 7.4) of 3.55 , whereas the non-benzoylated analog's LogD is anticipated to be substantially lower due to the absence of the hydrophobic benzoyl moiety.

Lipophilicity Permeability Drug-like Properties

Amide Side-Chain Length Differentiation: Butanamide (C4) versus Propanamide (C3) Analog Confers Distinct Steric and Hydrophobic Profiles

The butanamide side chain (4-carbon) in the target compound provides increased hydrophobic surface area compared to the propanamide analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (CAS 487018-51-9, C₁₉H₂₀N₂O₂, MW 308.4 g/mol) . This additional methylene unit contributes to differential steric and hydrophobic interactions with biological targets. The target compound's butanamide moiety (C4) extends approximately 1.5 Å further from the tetrahydroquinoline core than the propanamide (C3) analog, which may influence binding pocket complementarity in enzyme active sites or receptor ligand-binding domains. The predicted LogP difference between these homologs is approximately 0.3-0.5 units (estimated based on incremental methylene contribution).

Homologation Side-Chain SAR Hydrophobicity

Commercial Purity Specification: Standardized ≥95% Purity Facilitates Reliable High-Throughput Screening and SAR Studies

The target compound is commercially available with a specified purity of ≥95% from multiple suppliers (e.g., CheMenu Catalog Number CM934003) . This purity level is suitable for direct use in high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies without requiring additional purification. In contrast, the 7-yl positional isomer is available with less standardized purity specifications across vendors, potentially introducing variability in assay results. For procurement purposes, the ≥95% purity specification provides a verifiable quality benchmark that ensures lot-to-lot consistency in biological assays.

Chemical Purity High-Throughput Screening Quality Control

Synthetic Scaffold Definition: 1-Benzoyl-6-Amidotetrahydroquinoline Core as a Distinct Building Block for Parallel Library Synthesis

The target compound represents a specific substitution pattern (1-benzoyl, 6-butanamide) within the tetrahydroquinoline chemical space that is distinct from other commercially available building blocks. Comparative analysis of similar tetrahydroquinoline scaffolds reveals that the 1-benzoyl-6-yl substitution pattern is less common than 1-unsubstituted, 1-tosyl, or 1-benzyl variants . Specifically, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 950464-19-4) incorporates a 2-oxo group and benzyl rather than benzoyl protection, representing a different chemotype with altered electronic properties . N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS 941971-56-8, MW 372.48) introduces a sulfonamide protecting group that confers distinct reactivity and deprotection conditions . The target compound's 1-benzoyl group offers orthogonal protection relative to Boc, Cbz, or tosyl strategies, enabling divergent synthetic pathways in parallel library construction.

Parallel Synthesis Combinatorial Chemistry Scaffold

Defined Research and Procurement Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 371123-79-4)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies of 6-Amidotetrahydroquinoline Scaffolds

This compound serves as a key scaffold for SAR exploration where the 1-benzoyl group remains constant while the 6-position amide is systematically varied. The defined 6-yl substitution pattern enables direct comparison with 7-yl isomers to probe positional effects on target binding. Researchers investigating tetrahydroquinoline-based inhibitors or receptor modulators can use this compound as a reference point for understanding how N-benzoylation influences potency, selectivity, and physicochemical properties relative to non-benzoylated or differently protected analogs . The ≥95% purity specification supports direct use in enzymatic or cell-based assays without pre-purification.

Chemical Biology: Cell Permeability and Target Engagement Studies

The predicted ACD/LogP of 3.04 and LogD (pH 7.4) of 3.55 position this compound in a lipophilicity range favorable for passive membrane diffusion. This makes it suitable for cell-based phenotypic screening and target engagement assays where cellular permeability is required. Comparative studies against the non-benzoylated analog (estimated LogP <2.0) can be designed to quantify the contribution of the 1-benzoyl group to cellular uptake and intracellular target modulation . The zero Lipinski rule-of-five violations further support its utility as a drug-like probe molecule.

Parallel Synthesis and Combinatorial Library Construction

The 1-benzoyl-6-amidotetrahydroquinoline core provides a distinct scaffold for parallel amide library synthesis. The benzoyl group offers orthogonal protection compared to common N-protecting groups (Boc, Cbz, tosyl, benzyl) , enabling divergent synthetic strategies in library construction. The butanamide side chain can serve as a starting point for further functionalization or as a defined hydrophobic moiety in focused libraries targeting specific biological pathways . The standardized ≥95% purity ensures that library members derived from this building block maintain consistent quality.

High-Throughput Screening (HTS) Campaigns and Hit Validation

The target compound is supplied at ≥95% purity suitable for direct integration into HTS workflows . Its defined structure and physicochemical profile (ACD/LogP 3.04, PSA 49 Ų) make it appropriate as either a screening hit for further optimization or as a control compound in assay development. When used as a reference standard in HTS, the compound's consistent purity specification reduces false-positive and false-negative rates associated with impure screening samples. Procurement of this specific regioisomer (6-yl) rather than the 7-yl variant ensures that screening results are reproducible and interpretable within the context of defined SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.